2,2,2-Trifluoro-1-(M-tolyl)ethanamine
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Overview
Description
2,2,2-Trifluoro-1-(M-tolyl)ethanamine is a chemical compound with the IUPAC name 2,2,2-trifluoro-1-(4-methylphenyl)ethanamine . It has a molecular weight of 189.18 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for 2,2,2-Trifluoro-1-(M-tolyl)ethanamine is 1S/C9H10F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
2,2,2-Trifluoro-1-(M-tolyl)ethanamine has a molecular weight of 189.18 . It is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature . It is stored at temperatures between 2-8°C .Scientific Research Applications
- Researchers have employed 2,2,2-trifluoro-1-(M-tolyl)ethanamine as a precursor in the expedient synthesis of fluorinated alkyl and aryl ethers. These fluorinated motifs are commonly found in bioactive molecules .
- Intriguingly, the compound can be used for the intramolecular oxidative cyclization to produce 1,2,4-triazoles. An effective system involves using I2/KI/K2CO3 in DMSO at 100°C, resulting in excellent yields .
Fluorinated Alkyl and Aryl Ethers Synthesis
1,2,4-Triazole Synthesis
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGCTIFPDCHTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(M-tolyl)ethanamine |
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